molecular formula C18H9Cl3N2S B2902642 5-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]nicotinonitrile CAS No. 338955-21-8

5-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]nicotinonitrile

Cat. No.: B2902642
CAS No.: 338955-21-8
M. Wt: 391.69
InChI Key: YDGWWFNGQQAFNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]nicotinonitrile is a chemical compound that belongs to the class of nicotinonitriles. These compounds are known for their diverse applications in various fields, including medicinal chemistry, agricultural chemistry, and materials science. The presence of chlorophenyl and dichlorophenyl groups in its structure suggests potential biological activity and utility in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]nicotinonitrile typically involves the following steps:

    Formation of the Nicotinonitrile Core: This can be achieved through a condensation reaction between a suitable aldehyde and a nitrile compound under basic conditions.

    Introduction of the Chlorophenyl Groups: The chlorophenyl groups can be introduced via nucleophilic aromatic substitution reactions, where a chlorinated aromatic compound reacts with a nucleophile.

    Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed through a thiolation reaction, where a thiol group is introduced to the nicotinonitrile core.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the nitrile group to an amine or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, reduced nitriles

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to its unique structure.

Biology

    Pharmacology: Investigated for potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Biochemical Probes: Used in studies to understand biological pathways and mechanisms.

Medicine

    Drug Development: Potential lead compound for the development of new pharmaceuticals.

    Diagnostic Agents: May be used in the development of diagnostic tools.

Industry

    Agriculture: Potential use as a pesticide or herbicide.

    Materials Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]nicotinonitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of chlorophenyl groups suggests potential interactions with hydrophobic pockets in proteins, while the nitrile group may form hydrogen bonds or coordinate with metal ions.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]pyridine
  • 5-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]benzene
  • 5-(4-Chlorophenyl)-2-[(2,6-dichlorophenyl)sulfanyl]thiophene

Uniqueness

  • Structural Features : The combination of nicotinonitrile core with chlorophenyl and dichlorophenyl groups is unique.
  • Reactivity : The presence of multiple reactive sites allows for diverse chemical transformations.
  • Applications : Its potential applications in various fields make it a versatile compound.

Properties

IUPAC Name

5-(4-chlorophenyl)-2-(2,6-dichlorophenyl)sulfanylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H9Cl3N2S/c19-14-6-4-11(5-7-14)13-8-12(9-22)18(23-10-13)24-17-15(20)2-1-3-16(17)21/h1-8,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDGWWFNGQQAFNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)SC2=C(C=C(C=N2)C3=CC=C(C=C3)Cl)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H9Cl3N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.